molecular formula C8H6BrFO3 B13579238 2-(4-Bromo-3-fluorophenyl)-2-hydroxyacetic acid

2-(4-Bromo-3-fluorophenyl)-2-hydroxyacetic acid

Cat. No.: B13579238
M. Wt: 249.03 g/mol
InChI Key: WKFUAFVJLIIUMR-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)-2-hydroxyacetic acid typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a hydroxyacetic acid group. One common method involves the reaction of 4-bromo-3-fluorobenzene with glyoxylic acid under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-(4-Bromo-3-fluorophenyl)-2-oxoacetic acid, while reduction can produce 2-(4-Bromo-3-fluorophenyl)-2-hydroxyethanol .

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrFO3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

WKFUAFVJLIIUMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)F)Br

Origin of Product

United States

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